molecular formula C₂₀H₃₀O₄S B1147296 Inhoffen Lythgoe Diol Monotosylate CAS No. 66774-80-9

Inhoffen Lythgoe Diol Monotosylate

Cat. No.: B1147296
CAS No.: 66774-80-9
M. Wt: 366.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhoffen Lythgoe Diol Monotosylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₀O₄S and its molecular weight is 366.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Proliferative Activity The Inhoffen-Lythgoe diol has been investigated for its anti-proliferative activity. It was found that while the diol itself was inactive, its aromatic and aliphatic ester-linked side chain analogues demonstrated modest in vitro growth inhibition in human cancer cell lines, including glioblastoma (U87MG) and colorectal adenocarcinoma (HT-29). These studies suggest that modifications of the Inhoffen-Lythgoe diol can lead to compounds with potential anti-cancer properties (Deberardinis et al., 2013).

Synthetic Utility in Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized as a precursor for the synthesis of various vitamin D analogues. For instance, it has been used in the synthesis of the 25-hydroxy Windaus–Grundmann ketone (Fall et al., 2000), calcitroic acid, and its 13C-labeled derivative (Meyer et al., 2014), and various fluorinated vitamin D3 analogues (Kawagoe et al., 2019). These syntheses highlight the versatility of Inhoffen-Lythgoe diol as a starting material in medicinal chemistry.

Synthesis of Tacalcitol and Hortonones The diol has been used in the synthesis of tacalcitol, a drug used for psoriasis treatment, showcasing its importance in therapeutic compound synthesis (Martinez et al., 2017). Moreover, it has facilitated the synthesis of hortonones A-C, indicating its role in the synthesis of complex natural products (Stambulyan & Minehan, 2016).

Design of Novel Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized in designing novel vitamin D analogues with an aniline moiety, demonstrating its utility in creating structurally diverse compounds (Obelleiro et al., 2020).

Mechanism of Action

Target of Action

Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D . As such, its primary targets are likely to be the same as those of vitamin D, which include the vitamin D receptor (VDR) and certain enzymes involved in the metabolism of vitamin D. The VDR is a nuclear receptor that regulates gene expression in response to the binding of vitamin D and its analogs.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by vitamin D. These may include the pathway for the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol . The compound may also influence other pathways regulated by the VDR.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of Inhoffen Lythgoe Diol Monotosylate .

Future Directions

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .

Properties

IUPAC Name

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKSQENRQZPNOS-LFZDHENXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.